Gsk-3/cdk5/cdk2-IN-1
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Overview
Description
Gsk-3/cdk5/cdk2-IN-1 is an imidazole derivative that functions as an inhibitor of cyclin-dependent kinase 5, cyclin-dependent kinase 2, and glycogen synthase kinase-3. This compound is primarily used in scientific research related to cancer and neurodegenerative diseases .
Preparation Methods
The synthetic route for Gsk-3/cdk5/cdk2-IN-1 involves the preparation of an imidazole derivative. The detailed synthetic route and reaction conditions are described in patent WO2002010141A1, example 9a . The compound is typically synthesized in a laboratory setting and is available in various quantities for research purposes .
Chemical Reactions Analysis
Gsk-3/cdk5/cdk2-IN-1 undergoes various types of chemical reactions, including phosphorylation inhibition. It inhibits the phosphorylation of cyclin-dependent kinase 5 peptide substrate with an IC50 of less than about 50 μM . The compound is stable under standard laboratory conditions and is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL .
Scientific Research Applications
Gsk-3/cdk5/cdk2-IN-1 is widely used in scientific research due to its inhibitory effects on cyclin-dependent kinase 5, cyclin-dependent kinase 2, and glycogen synthase kinase-3. It is utilized in studies related to cancer, neurodegenerative diseases, and other conditions involving abnormal kinase activity . The compound has shown potential in stabilizing or reversing neuropathology and cognitive deficits in central nervous system disorders .
Mechanism of Action
The mechanism of action of Gsk-3/cdk5/cdk2-IN-1 involves the inhibition of cyclin-dependent kinase 5, cyclin-dependent kinase 2, and glycogen synthase kinase-3. These kinases play crucial roles in cell cycle regulation, neuronal functions, and various signaling pathways . By inhibiting these kinases, the compound can modulate cellular processes and potentially provide therapeutic benefits in diseases such as cancer and neurodegenerative disorders .
Comparison with Similar Compounds
Gsk-3/cdk5/cdk2-IN-1 is unique due to its ability to inhibit multiple kinases simultaneously. Similar compounds include indirubin derivatives, which also inhibit glycogen synthase kinase-3 and cyclin-dependent kinase 2 . this compound stands out due to its specific inhibitory profile and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[1-(3-acetamidocyclobutyl)imidazol-4-yl]-2-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C21H22N4O2/c1-14(26)23-18-10-19(11-18)25-12-20(22-13-25)24-21(27)9-15-6-7-16-4-2-3-5-17(16)8-15/h2-8,12-13,18-19H,9-11H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
XJRCZTVFSOVAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(C1)N2C=C(N=C2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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